Lipophilicity (LogP) Differentiation: 5-Cyclopropyl-5-isopropyl Hydantoin vs. 5,5-Diisopropyl Hydantoin, 5-Cyclopropyl-5-phenyl Hydantoin, and Phenytoin
The target compound exhibits a calculated LogP of 0.86 [1], which is substantially lower than the closest dialkyl analog 5,5-diisopropyl-imidazolidine-2,4-dione (XLogP3 1.5) [2], the 5-cyclopropyl-5-phenyl analog (LogP 1.79) , and the reference anticonvulsant phenytoin (Silicos-IT LogP 2.42) [3]. This log-unit difference indicates that the target compound is markedly more hydrophilic than its comparators, which has direct implications for aqueous solubility, formulation strategy, and blood-brain barrier penetration kinetics.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 0.86 (Chemspace) |
| Comparator Or Baseline | 5,5-Diisopropyl-imidazolidine-2,4-dione: XLogP3 1.5 (PubChem); 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione: LogP 1.79 (Chemsrc); Phenytoin: Silicos-IT LogP 2.42 (PMC table) |
| Quantified Difference | ΔLogP = −0.64 vs. 5,5-diisopropyl analog; −0.93 vs. 5-cyclopropyl-5-phenyl analog; −1.56 vs. phenytoin |
| Conditions | Computed LogP values; Chemspace, PubChem XLogP3, Chemsrc, and PMC-reported Silicos-IT LogP |
Why This Matters
A LogP difference of >0.5 relative to the closest dialkyl analog translates to a ~3-fold difference in partition coefficient, which can significantly alter solubility, permeability, and in vivo distribution—key considerations for both in vitro assay design and lead optimization campaigns.
- [1] Chemspace. 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione: LogP 0.86. CSSB00000725983. View Source
- [2] PubChem. 5,5-Bis(propan-2-yl)imidazolidine-2,4-dione: XLogP3 1.5. CID 240584. View Source
- [3] PMC. Table 1: Drug likeness and pharmacokinetics of phenytoin. Silicos-IT LogP 2.42. View Source
